molecular formula C29H28N4O3 B2746966 2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide CAS No. 1189861-85-5

2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide

Cat. No. B2746966
CAS RN: 1189861-85-5
M. Wt: 480.568
InChI Key: BUMQFDCERGLTNW-UHFFFAOYSA-N
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Description

2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C29H28N4O3 and its molecular weight is 480.568. The purity is usually 95%.
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Scientific Research Applications

Anti-Histaminic and Antimuscarinic Effects

  • Research Finding : A study reported the synthesis of compounds related to 2-(3-(4-Methoxybenzyl)-8-Methyl-4-Oxo-3H-Pyrimido[5,4-B]indol-5(4H)-Yl)-N-Phenethylacetamide, demonstrating their inhibitory properties against histamine (H1) and acetylcholine on guinea pig isolated ileum. Specifically, a compound with a methoxybenzyl group showed significant H1 receptor antagonist activity, suggesting potential use in antihistaminic applications (Maggiali, Morini, Mossini, Barocelli, & Impicciatore, 1988).

Synthesis and Biological Activity in Anti-Inflammatory and Analgesic Agents

  • Research Finding : Novel derivatives, including compounds with a 4-methoxy group, have been synthesized for their potential as anti-inflammatory and analgesic agents. Some of these compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and demonstrated significant analgesic and anti-inflammatory activities in studies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential in Photodynamic Therapy for Cancer Treatment

  • Research Finding : Research on zinc phthalocyanine derivatives, including those with a methoxybenzyl group, indicates potential for use in photodynamic therapy, a treatment for cancer. The properties of these compounds, such as high singlet oxygen quantum yield, make them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Applications

Antihistaminic Action and Theoretical Studies

  • Research Finding : A synthesized compound with a 4-methoxybenzyl group demonstrated promising bronchorelaxant effects in histamine-contracted guinea pig tracheal chain via H1 receptor antagonism. This finding, supported by theoretical studies, suggests potential use in antihistaminic applications (Genç, Yılmaz, Ilhan, & Karagoz, 2013).

Novel Synthesis Approaches and Derivative Applications

  • Research Finding : Studies have focused on novel synthesis methods and applications of various derivatives of compounds with a methoxybenzyl group. These efforts aim to develop new pharmaceutical and therapeutic agents with diverse biological activities (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c1-20-8-13-25-24(16-20)27-28(33(25)18-26(34)30-15-14-21-6-4-3-5-7-21)29(35)32(19-31-27)17-22-9-11-23(36-2)12-10-22/h3-13,16,19H,14-15,17-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMQFDCERGLTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide

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